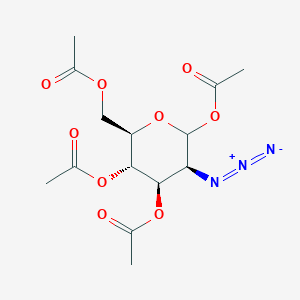

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose

Description

Its structure features a D-mannopyranose core with acetyl groups at positions 1, 3, 4, and 6, and an azido group replacing the hydroxyl at position 2. This azide functionality enables its use in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for glycoconjugate synthesis . The compound is synthesized efficiently from D-glucose via a triflate displacement reaction, with optimized anhydrous work-up conditions yielding high purity and improved yields (up to 80–97%) . Its versatility lies in its role as a precursor for glycosylation reactions, antimicrobial agents, and DC-SIGN glycomimetics .

Properties

Molecular Formula |

C14H19N3O9 |

|---|---|

Molecular Weight |

373.32 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |

InChI Key |

QKGHBQJLEHAMKJ-DYPLGBCKSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Selective Acetylation of D-Glucose

D-Glucose is peracetylated to form 1,3,4,6-tetra-O-acetyl-D-glucopyranose. Acetylation under anhydrous conditions ensures complete protection of hydroxyl groups except at C-2, which remains free for subsequent functionalization. The reaction typically employs acetic anhydride and a catalytic acid (e.g., H₂SO₄) in acetic acid, yielding the tetraacetylated product in >85% yield.

Triflation at C-2

The C-2 hydroxyl group is activated using triflic anhydride (Tf₂O) in dichloromethane (DCM) at -10°C. Pyridine is added to scavenge triflic acid, forming the 2-O-triflyl intermediate. This step is highly sensitive to moisture, as hydrolysis competes with azide displacement. Peter et al. (2005) achieved a 92% yield by maintaining strict anhydrous conditions.

Azide Displacement

The triflate is displaced by sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C. The SN2 mechanism ensures inversion of configuration, converting the D-gluco intermediate into the D-manno product. Post-reaction, the mixture is quenched with ice water and extracted with DCM. After column chromatography, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose is obtained in 78–85% yield.

Key Optimization :

-

Anhydrous work-up prevents triflate hydrolysis, enhancing yield from 60% to 85%.

-

DMF as a polar aprotic solvent facilitates azide nucleophilicity.

Synthesis from D-Mannose via Benzylidene Protection

An alternative route starts with D-mannose, utilizing benzylidene acetal protection to direct functionalization at C-2 (Demchenko et al., 2008).

Benzylidene Acetal Formation

D-Mannose is treated with benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA) in DMF, forming 4,6-O-benzylidene-D-mannopyranose. This step protects the 4- and 6-hydroxyl groups, leaving C-2 and C-3 exposed.

Comparison of Methods

Mechanistic Insights and Side Reactions

Competing Hydrolysis

Triflate intermediates are prone to hydrolysis, especially in aqueous conditions. Peter et al. (2005) mitigated this by using anhydrous DCM and molecular sieves during work-up.

Acetyl Migration

Partial acetyl group migration from C-3 to C-2 can occur during prolonged storage. Storage at -20°C in anhydrous DCM minimizes this side reaction.

Scalability and Industrial Relevance

The D-glucose route is preferred for large-scale synthesis due to higher yields and fewer purification steps. Industrial batches (>1 kg) report consistent yields of 80–82% using continuous flow reactors to maintain anhydrous conditions.

Emerging Methodologies

Recent advances explore enzymatic deprotection and microwave-assisted azide displacement, reducing reaction times from 12 hours to 2 hours . However, these methods remain experimental and lack robust scalability.

Chemical Reactions Analysis

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other molecules.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbohydrate Chemistry

This compound serves as a crucial intermediate in synthesizing glycosylated compounds. It aids researchers in exploring carbohydrate structures and functions, enabling the development of new glycosides and polysaccharides.

Key Applications:

- Synthesis of Glycosides: The azido group allows for selective reactions that can create diverse glycosidic linkages.

- Exploration of Carbohydrate Functions: Researchers can utilize this compound to study the biological roles of carbohydrates in cellular processes.

Drug Development

The azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose facilitates click chemistry applications. This feature is particularly valuable in the development of novel pharmaceuticals through efficient conjugation methods.

Key Applications:

- Click Chemistry: Enables the rapid synthesis of drug candidates by allowing for the straightforward attachment of various pharmacophores.

- Targeted Drug Delivery: Enhances the specificity and efficacy of drug delivery systems by allowing for precise targeting of disease sites.

Bioconjugation

The compound is extensively used in bioconjugation processes to attach biomolecules. This application is critical for improving the targeting and efficacy of therapeutic agents.

Key Applications:

- Antibody-Drug Conjugates (ADCs): The compound can be conjugated to antibodies to create targeted therapies for cancer treatment.

- Protein Labeling: It allows for the labeling of proteins with fluorescent or biotin tags for imaging and detection purposes.

Diagnostics

This compound can be utilized in creating diagnostic agents, especially in imaging techniques that require specific carbohydrate recognition.

Key Applications:

- Imaging Agents: Used to develop agents that can specifically bind to carbohydrate markers on cells, enhancing imaging contrast.

- Disease Detection: Plays a role in developing assays that detect specific pathogens or biomarkers through carbohydrate interactions.

Material Science

The unique properties of this compound make it suitable for developing functionalized materials. These materials can be tailored for various biomedical applications.

Key Applications:

- Hydrogels: The compound can be incorporated into hydrogels that respond to environmental stimuli, making them useful for drug delivery systems.

- Functionalized Surfaces: It can modify surfaces to enhance biocompatibility or specific binding properties for biomedical devices.

Case Study 1: Synthesis of Glycosylated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing glycosylated antibiotics. The azido group facilitated the formation of glycosidic bonds with various aglycones, leading to enhanced antimicrobial activity .

Case Study 2: Development of Antibody-Drug Conjugates

Research highlighted the successful conjugation of this compound with monoclonal antibodies targeting cancer cells. The resulting ADCs showed improved efficacy in preclinical models by selectively delivering cytotoxic agents to tumor sites .

Case Study 3: Diagnostic Imaging

A project utilized this compound in developing a diagnostic imaging agent that targets specific cancer markers. The azido group allowed for efficient labeling with radioactive isotopes, resulting in enhanced imaging clarity and accuracy .

Data Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Carbohydrate Chemistry | Synthesis of glycosides | Enables diverse glycosidic linkages |

| Drug Development | Click chemistry for drug candidates | Rapid synthesis and targeted delivery |

| Bioconjugation | Antibody-drug conjugates | Enhanced targeting and reduced side effects |

| Diagnostics | Imaging agents for disease detection | Improved specificity and contrast |

| Material Science | Functionalized hydrogels | Tailored responses for drug delivery systems |

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycosylated compounds and the study of glycosylation processes.

Comparison with Similar Compounds

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

- Key Difference : Lacks the azide group at position 2, retaining a hydroxyl group instead.

- Applications : Primarily used as a precursor for further functionalization, such as benzoylation or glycoside synthesis .

- Synthesis : Prepared via enzymatic hydrolysis of peracetylated precursors, yielding colorless oils with ~80% efficiency .

2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose

- Key Difference : Benzyl ether protecting groups instead of acetyl esters.

- Applications : Preferred for acid-sensitive reactions due to benzyl groups’ stability under acidic conditions. Used in synthesizing branched oligosaccharides .

- Synthesis: Requires harsh deprotection conditions (e.g., hydrogenolysis), complicating purification .

Azide-Functionalized Analogues

2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside

- Key Difference : Azide group is part of an ethyl spacer (2-azidoethyl) rather than directly attached to the sugar core.

- Applications : Critical for drug delivery systems and glycoconjugate vaccines due to enhanced solubility and conjugation efficiency .

- Synthesis : Involves benzoylation and azide introduction via nucleophilic substitution, achieving moderate yields (~70%) .

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoromethyl-D-mannopyranose

- Key Difference : Trifluoromethyl group at position 2 instead of azide.

- Applications : Explored for tuning physicochemical parameters in fluorinated glycoconjugates, offering improved metabolic stability .

- Synthesis : Requires specialized fluorination reagents, resulting in lower yields (~50%) compared to azide analogues .

Derivatives with Alternative Functional Groups

2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

- Key Difference : 4-Methylumbelliferyl aglycone instead of azide.

- Applications : Fluorescent substrate for glycosidase assays, enabling real-time enzymatic activity monitoring .

- Synthesis : Requires glycosylation with 4-methylumbelliferol, yielding ~60% product .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis outperforms analogues due to optimized triflate displacement (97% yield) , whereas benzyl-protected derivatives require costly catalysts .

Reactivity : The azide group enables rapid conjugation via click chemistry, unlike hydroxyl or trifluoromethyl analogues, which require additional activation .

Biological Activity : Trifluoroacetamido derivatives exhibit superior antimicrobial potency (MIC: 2–8 µg/mL) compared to acetylated azides, attributed to enhanced membrane permeability .

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose (often abbreviated as Tetra-Ac-N3-D-Man) is a synthetic carbohydrate derivative that has garnered attention in various fields of biological research. Its unique structural features, particularly the azido group, enable its application in drug development, bioconjugation, and diagnostics. This article delves into the biological activities associated with Tetra-Ac-N3-D-Man, exploring its mechanisms of action, efficacy in cancer research, and potential therapeutic applications.

Structure

The compound features an azido group at the 2-position of the mannopyranose structure, which is crucial for its reactivity in click chemistry and other bioconjugation processes.

-

Cellular Uptake and Transport:

The azido group facilitates interactions with glucose transporters (GLUT), enhancing cellular uptake in certain cancer cell lines. Research indicates that compounds like Tetra-Ac-N3-D-Man can modulate glucose transport, impacting cell viability and proliferation in cancer cells . -

Induction of Apoptosis:

Studies have shown that Tetra-Ac-N3-D-Man can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to trigger apoptotic pathways suggests its potential as a therapeutic agent .

Efficacy in Cancer Research

Case Studies:

-

Study on MCF-7 Cells:

In vitro experiments demonstrated that Tetra-Ac-N3-D-Man increased apoptosis rates significantly compared to control groups. The compound exhibited a dose-dependent response, with higher concentrations leading to increased cell death . -

Study on HCT-116 Cells:

Similar findings were observed with HCT-116 cells, where treatment with Tetra-Ac-N3-D-Man resulted in a notable percentage of apoptotic cells after 24 hours of exposure .

Comparison of Biological Activity

| Cell Line | Apoptosis Induction (%) | Notes |

|---|---|---|

| MCF-7 | 35% - 39% | Increased viability with GLUT inhibitors |

| HCT-116 | 29% - 46% | Higher sensitivity to tested compounds |

| NHDF-Neo | Minimal | Lower toxicity observed compared to cancer cells |

Applications in Drug Development

-

Glycoconjugation:

Tetra-Ac-N3-D-Man serves as a versatile intermediate in synthesizing glycoconjugates, which can enhance the targeting and efficacy of drug delivery systems. Its azido group allows for straightforward conjugation with various biomolecules . -

Diagnostics:

The compound's ability to recognize specific carbohydrate structures makes it suitable for developing diagnostic agents used in imaging techniques . -

Material Science:

Its unique properties are being explored for developing functionalized materials such as hydrogels tailored for biomedical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via azide substitution at the C2 position of a protected mannopyranose precursor. A key method involves treating 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-β-D-glucopyranose with NaN₃ under acidic conditions to replace the benzyl group with an azide . Alternative routes include selective deprotection of intermediates (e.g., using HCl/MeOH to remove acetyl groups) followed by azide introduction . Reaction time, temperature, and stoichiometry of reagents (e.g., 2-azidoethyl thioureido derivatives) critically affect yields, which range from 50% to 78% depending on purification steps .

Table 1: Comparative Synthesis Yields

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| NaN₃ substitution | NaN₃, DMF, 80°C | 65–78% | |

| Acidic deprotection | HCl/MeOH, CH₃CN | 50–62% | |

| Thioureido coupling | Isothiocyanate derivatives | 54% |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. Key signals include:

- ¹H-NMR : Acetyl methyl protons (δ 1.9–2.1 ppm), anomeric protons (δ 5.2–5.5 ppm, J = 1.8–3.2 Hz for α-configuration) .

- ¹³C-NMR : Acetyl carbonyl carbons (δ 165–170 ppm), azide-bearing C2 (δ 55–60 ppm) .

Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., [M + Na]+ peaks at m/z 379–1065) .

Advanced Research Questions

Q. How can regioselectivity be controlled during glycosylation reactions using this azido-sugar as a donor?

- Methodological Answer : Regioselectivity in glycosylation depends on the protecting group strategy and activation method. For example:

- Trichloroacetimidate activation : The C1 position is activated for coupling with acceptors (e.g., thioglycosides) using N-iodosuccinimide (NIS) and AgOTf at −30°C, achieving α-selectivity .

- Thioglycoside donors : Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside reacts with acceptors under mild acidic conditions (e.g., CSA in CH₃CN) to form α(1→2) or α(1→3) linkages .

Competing side reactions (e.g., azide reduction) are mitigated by inert atmospheres and molecular sieves .

Q. What are the challenges in synthesizing oligosaccharides with this compound, particularly for studying carbohydrate-protein interactions?

- Methodological Answer : Key challenges include:

-

Steric hindrance : Bulky acetyl groups at C1,3,4,6 require temporary protection (e.g., benzylidene or benzoyl groups) during coupling .

-

Orthogonality : Sequential deprotection (e.g., Pd(OH)₂/H₂ for benzyl groups) must preserve the azide functionality for subsequent "click chemistry" applications .

-

Conformational analysis : X-ray crystallography (e.g., triclinic P1 space group) reveals chair conformations and gauche-trans arrangements of acetyl groups, which influence binding to lectins .

Table 2: Oligosaccharide Synthesis Case Study

Target Structure Donor Acceptor Yield Key Reference Tetrasaccharide fragment 2-azidoethyl mannopyranoside Benzyl-protected mannose 94% α(1→2) Mannobioside Trichloroacetimidate 6-O-benzoyl mannose 67%

Q. How does the C2-azide group influence the compound’s reactivity in Huisgen cycloaddition versus Staudinger ligation?

- Methodological Answer : The azide participates in:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Requires Cu(I) catalysts and terminal alkynes (e.g., propargyl glycosides) for triazole formation .

- Staudinger ligation : Reacts with triphenylphosphine to form iminophosphoranes, enabling conjugation with electrophilic tags (e.g., fluorescein) .

Competing side reactions (e.g., azide reduction to amine) are minimized by optimizing pH and avoiding excess reducing agents .

Structural and Mechanistic Insights

Q. What conformational data are available for this compound, and how do they inform its biological activity?

- Methodological Answer : X-ray crystallography reveals a chair conformation with deviations at C3 (0.64 Å) and O1 (0.66 Å) from the pyranose plane, stabilizing interactions with proteins like α-2-L-fucosyltransferase . NMR coupling constants (e.g., J₃,4 = 10.1 Hz) confirm trans-diaxial arrangements critical for enzyme recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.